Silane, [(3-azidophenyl)ethynyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(3-azidophenyl)ethynyl]trimethyl- is a compound that features a silane group bonded to a phenyl ring with an azide and ethynyl substituent
Preparation Methods
The synthesis of Silane, [(3-azidophenyl)ethynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with 3-azidophenyl iodide under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper salts in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Silane, [(3-azidophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Cycloaddition: The azide group can undergo cycloaddition reactions with alkynes to form triazoles.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and catalysts like copper(I) iodide for cycloaddition reactions .
Scientific Research Applications
Silane, [(3-azidophenyl)ethynyl]trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used to label biomolecules with azide groups for bioorthogonal reactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, [(3-azidophenyl)ethynyl]trimethyl- involves the formation of reactive intermediates such as nitrenes and triazoles. The azide group can be activated by light or heat to form nitrenes, which can then insert into C-H bonds or react with other functional groups. The ethynyl group can participate in cycloaddition reactions to form triazoles, which are stable and bioactive .
Comparison with Similar Compounds
Silane, [(3-azidophenyl)ethynyl]trimethyl- can be compared with other similar compounds such as:
Ethynyltrimethylsilane: Lacks the azide group and is primarily used in cross-coupling reactions.
Phenyl azide: Lacks the ethynyl and silane groups and is used in the formation of nitrenes.
Trimethylsilylacetylene: Lacks the phenyl and azide groups and is used in Sonogashira coupling reactions.
The presence of both the azide and ethynyl groups in Silane, [(3-azidophenyl)ethynyl]trimethyl- makes it unique and versatile for various chemical transformations .
Properties
CAS No. |
669090-76-0 |
---|---|
Molecular Formula |
C11H13N3Si |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-(3-azidophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H13N3Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)13-14-12/h4-6,9H,1-3H3 |
InChI Key |
NLYXFIOTNCMKCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.